4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines several functional groups, including a hydroxyphenyl group, an indole moiety, and a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the construction of the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. Key steps may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Core: This involves cyclization reactions, often using reagents like hydrazine or its derivatives, to form the pyrazole ring.
Coupling Reactions: The final step typically involves coupling the indole derivative with the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core, using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced at various sites, including the indole and pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the indole and pyrazole rings.
Substitution: Halogenated derivatives of the phenyl and indole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxyphenyl)-2-methyl-1,2-dihydroquinoline-3-carboxylic acid
- 5-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- 3-(4-hydroxyphenyl)-1H-indole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H20N4O2/c1-13-19-20(25-24-13)22(28)26(21(19)14-6-8-16(27)9-7-14)11-10-15-12-23-18-5-3-2-4-17(15)18/h2-9,12,21,23,27H,10-11H2,1H3,(H,24,25) |
InChI Key |
SAMDAEOVUTYJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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